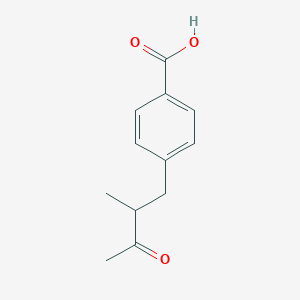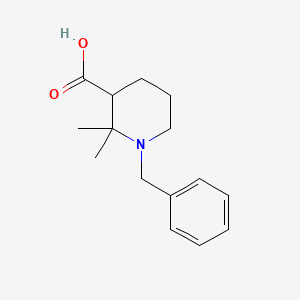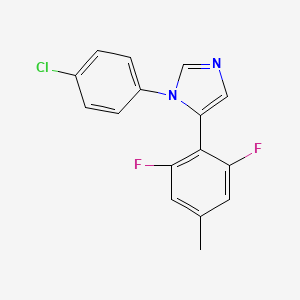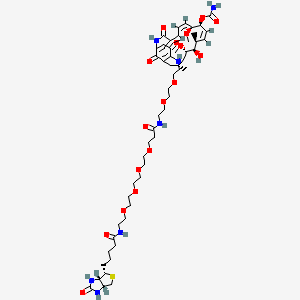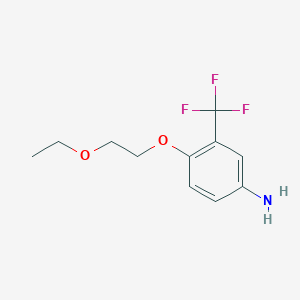
(R)-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the starting materials.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired amine compound.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, oximes, and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and fluoro-methylphenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Fluoro-4-methylphenyl)ethan-1-amine: A structurally related compound lacking the trifluoromethyl group.
2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine: A compound with a similar trifluoromethyl group but different substitution pattern on the phenyl ring.
Uniqueness
®-2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl and fluoro-methylphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
Clave InChI |
NKFSQFMNZJWNIG-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


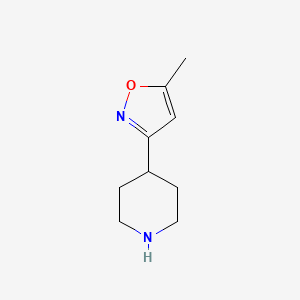
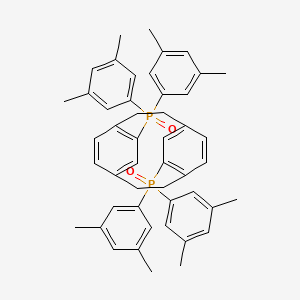


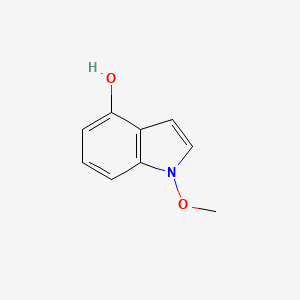
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
